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Compound of Interest

Compound Name: Benzyl piperidine-3-carboxylate

Cat. No.: B1340062 Get Quote

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of benzyl piperidine-3-
carboxylate, a key heterocyclic scaffold in medicinal chemistry. The piperidine moiety is a

prevalent feature in numerous pharmaceuticals, and its derivatives are actively investigated for

a range of therapeutic applications, particularly in neuroscience. This document outlines

synthetic approaches, detailed spectroscopic and crystallographic data, and relevant biological

pathways to facilitate further research and development of compounds based on this core

structure.

Synthesis and Molecular Structure
Benzyl piperidine-3-carboxylate can be synthesized through several established organic

chemistry routes. A common approach involves the N-benzylation of a piperidine-3-carboxylate

precursor. The ethyl or methyl ester of piperidine-3-carboxylic acid (nipecotic acid) serves as a

readily available starting material.

General Synthetic Protocol
A plausible synthetic route involves the reaction of ethyl or methyl piperidine-3-carboxylate with

benzyl bromide in the presence of a suitable base and solvent.

Experimental Protocol: Synthesis of Methyl 1-Benzyl-Piperidine-3-Carboxylate
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Materials: Methyl piperidine-3-carboxylate, benzyl bromide, potassium carbonate (K₂CO₃),

acetonitrile (CH₃CN), ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄).

Procedure:

To a solution of methyl piperidine-3-carboxylate (1.0 eq) in acetonitrile, add potassium

carbonate (2.0 eq).

Add benzyl bromide (1.1 eq) dropwise to the suspension at room temperature.

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography

(TLC).

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic

salts.

Concentrate the filtrate under reduced pressure.

Dissolve the residue in ethyl acetate and wash with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Purify the crude product by column chromatography on silica gel to yield methyl 1-benzyl-

piperidine-3-carboxylate.

Below is a generalized workflow for the synthesis and purification process.
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Figure 1: General workflow for the synthesis of benzyl piperidine-3-carboxylate analogs.
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Spectroscopic and Crystallographic Analysis
The structural elucidation of benzyl piperidine-3-carboxylate relies on a combination of

spectroscopic techniques and X-ray crystallography. While a complete experimental dataset for

the title compound is not readily available in public literature, the following tables summarize

the expected and reported data for its close analog, methyl 1-benzyl-piperidine-3-carboxylate,

and other related derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of the

molecule.

Table 1: 1H NMR Spectroscopic Data (Predicted/Analog Data)

Chemical Shift (δ)
ppm

Multiplicity Integration

Assignment
(Methyl 1-Benzyl-
Piperidine-3-
Carboxylate)

~ 7.25-7.35 m 5H
Aromatic protons

(C₆H₅)

~ 3.65 s 3H
Methyl ester protons (-

OCH₃)

~ 3.50 s 2H
Benzyl protons (-CH₂-

Ph)

~ 2.80-3.00 m 2H
Piperidine protons (H-

2ax, H-6ax)

~ 2.40-2.60 m 1H
Piperidine proton (H-

3)

~ 2.00-2.20 m 2H
Piperidine protons (H-

2eq, H-6eq)

~ 1.50-1.90 m 4H
Piperidine protons (H-

4, H-5)
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Table 2: 13C NMR Spectroscopic Data (Predicted/Analog Data)

Chemical Shift (δ) ppm
Assignment (Methyl 1-Benzyl-Piperidine-
3-Carboxylate)

~ 174.0 Carboxylate carbon (-COO-)

~ 138.0 Aromatic quaternary carbon (C-1')

~ 129.0 Aromatic methine carbons (C-2', C-6')

~ 128.2 Aromatic methine carbons (C-3', C-5')

~ 127.0 Aromatic methine carbon (C-4')

~ 63.0 Benzyl carbon (-CH₂-Ph)

~ 57.0 Piperidine carbon (C-2)

~ 54.0 Piperidine carbon (C-6)

~ 51.5 Methyl ester carbon (-OCH₃)

~ 41.0 Piperidine carbon (C-3)

~ 28.0 Piperidine carbon (C-5)

~ 25.0 Piperidine carbon (C-4)

Experimental Protocol: NMR Spectroscopy

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of

deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

Data Acquisition: Record 1H and 13C NMR spectra at room temperature. Use

tetramethylsilane (TMS) as an internal standard (0 ppm).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
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Table 3: FT-IR Spectroscopic Data (Predicted)

Wavenumber (cm⁻¹) Intensity Assignment

3030-3080 Medium Aromatic C-H stretch

2850-2950 Medium Aliphatic C-H stretch

~ 1735 Strong C=O stretch (Ester)

1600, 1495, 1450 Medium-Weak Aromatic C=C stretch

1100-1300 Strong C-O stretch (Ester)

~ 1100 Medium C-N stretch

Experimental Protocol: FT-IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr)

or by using an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

Table 4: Mass Spectrometry Data (Predicted)
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m/z Interpretation

233.31 [M]⁺ (Molecular ion for C₁₄H₁₉NO₂)

91
[C₇H₇]⁺ (Tropylium ion, characteristic for benzyl

group)

142 [M - C₇H₇]⁺ (Loss of benzyl group)

174 [M - COOCH₃]⁺ (Loss of carbomethoxy group)

Experimental Protocol: Mass Spectrometry

Instrumentation: A mass spectrometer with an electron ionization (EI) or electrospray

ionization (ESI) source.

Sample Preparation: For EI-MS, introduce a dilute solution of the compound in a volatile

solvent (e.g., methanol or dichloromethane). For ESI-MS, infuse a dilute solution in a

suitable solvent (e.g., methanol or acetonitrile, often with a small amount of formic acid).

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

X-ray Crystallography
Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the

molecule in the solid state. While no crystal structure for benzyl piperidine-3-carboxylate is

publicly available, the following protocol outlines the general procedure for piperidine

derivatives.

Experimental Protocol: X-ray Crystallography

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated

solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of

solvents).

Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data is

collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.
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Structure Solution and Refinement: The collected data is processed to determine the unit cell

dimensions and space group. The crystal structure is solved using direct methods and

refined to yield the final atomic coordinates and molecular geometry.

The following diagram illustrates the workflow for X-ray crystallography.

Compound Synthesis & Purification

Single Crystal Growth

X-ray Diffraction Data Collection

Structure Solution

Structure Refinement

Final Crystal Structure
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Figure 2: Experimental workflow for X-ray crystallographic analysis.

Biological Context: Sigma Receptor Signaling
Piperidine derivatives are well-known for their interactions with various central nervous system

(CNS) targets, including sigma receptors (σR).[1][2] Sigma receptors, particularly the σ1

subtype, are intracellular chaperone proteins located at the endoplasmic reticulum-
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mitochondrion interface.[3] They are implicated in a variety of cellular functions, including

calcium signaling, ion channel modulation, and neuronal survival. Ligands that modulate sigma

receptors are of significant interest for the treatment of neurological disorders, psychiatric

conditions, and pain.[4]

The interaction of a piperidine-based ligand with the σ1 receptor can initiate a cascade of

downstream signaling events.
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Figure 3: Simplified signaling pathway of a σ1 receptor ligand.
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As depicted in Figure 3, the binding of a ligand, such as a benzyl piperidine-3-carboxylate
derivative, to the σ1 receptor can modulate its interaction with other proteins like the inositol

1,4,5-trisphosphate (IP3) receptor. This can lead to the regulation of calcium homeostasis,

which in turn affects a wide range of cellular processes, contributing to neuroprotection and the

modulation of neuronal activity.[3]

Conclusion
This technical guide has provided a detailed overview of the structural analysis of benzyl
piperidine-3-carboxylate. By consolidating information on its synthesis, spectroscopic

characterization, and potential biological relevance, this document serves as a valuable

resource for researchers in the field of medicinal chemistry and drug discovery. The data and

protocols presented herein, while partially based on close structural analogs due to the limited

availability of public data for the title compound, offer a solid foundation for the design and

development of novel therapeutics based on the benzyl piperidine-3-carboxylate scaffold.

Further experimental validation of the presented data is encouraged to fully elucidate the

properties of this important molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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